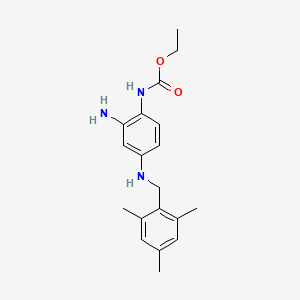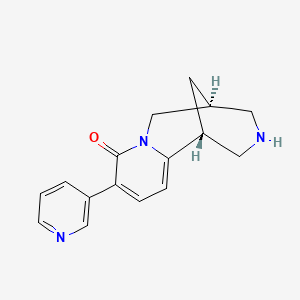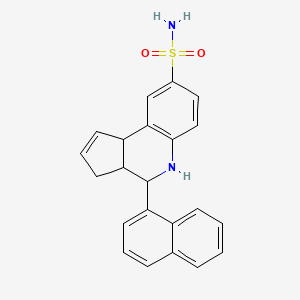![molecular formula C13H18N2 B1662415 2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane CAS No. 700834-58-8](/img/structure/B1662415.png)
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane
Overview
Description
TC-1698: is a compound developed by Targacept, Inc. It acts as a partial agonist for the alpha-7 subtype of neural nicotinic acetylcholine receptors. This compound has shown neuroprotective effects in animal studies and has been used as a lead compound to find further potent derivatives .
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-3-YL)-1-azabicyclo[32Similar compounds, such as 2- and 3-azabicyclo[322]nonanes, have been identified as antitrypanosomal and antiplasmodial agents .
Mode of Action
The mode of action of 2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane involves an unusual two-step mechanism of dimerization and cyclization in the biosynthesis . This process is catalyzed by a fungal P450 enzyme known as BTG5 .
Biochemical Pathways
The biochemical pathways affected by 2-(Pyridin-3-YL)-1-azabicyclo[32The compound’s unusual two-step mechanism of dimerization and cyclization suggests it may influence pathways related to the biosynthesis of certain natural products .
Result of Action
The molecular and cellular effects of 2-(Pyridin-3-YL)-1-azabicyclo[32The compound’s unusual two-step mechanism of dimerization and cyclization suggests it may have unique effects on the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Pyridin-3-YL)-1-azabicyclo[32The compound’s unusual two-step mechanism of dimerization and cyclization, catalyzed by a fungal p450 enzyme, suggests that factors such as temperature, ph, and the presence of other enzymes could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TC-1698 involves the preparation of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane. The synthetic route typically includes the cyclization of a pyridine derivative with a bicyclic amine under specific reaction conditions .
Chemical Reactions Analysis
Types of Reactions: TC-1698 primarily undergoes substitution reactions due to the presence of the pyridine ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the pyridine ring can lead to the formation of halogenated derivatives, while reduction can yield reduced forms of the bicyclic structure.
Scientific Research Applications
Chemistry: TC-1698 is used as a tool compound to study the alpha-7 subtype of neural nicotinic acetylcholine receptors. It helps in understanding the structure-activity relationship of these receptors .
Biology: In biological research, TC-1698 is used to investigate the role of alpha-7 nicotinic acetylcholine receptors in various physiological processes. It has been shown to improve memory and has neuroprotective effects .
Medicine: TC-1698 has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its neuroprotective properties make it a promising candidate for drug development .
Industry: While its primary applications are in research, TC-1698 could potentially be used in the development of new therapeutic agents targeting neural nicotinic acetylcholine receptors.
Comparison with Similar Compounds
Anabasine: Another nicotinic acetylcholine receptor agonist with similar neuroprotective effects.
Sazetidine-A: A selective agonist for alpha-4 beta-2 nicotinic acetylcholine receptors, showing different selectivity compared to TC-1698.
TC-2559: Another alpha-7 nicotinic acetylcholine receptor agonist with similar properties.
Uniqueness: TC-1698 is unique in its high selectivity for the alpha-7 subtype of nicotinic acetylcholine receptors. This selectivity makes it a valuable tool for studying these receptors and developing targeted therapies .
Properties
IUPAC Name |
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11/h1-2,7,10-11,13H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEWCOLOPGXZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CCC1CC2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435998 | |
| Record name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700834-58-8 | |
| Record name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700834-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TC-1698 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF9LS47A5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


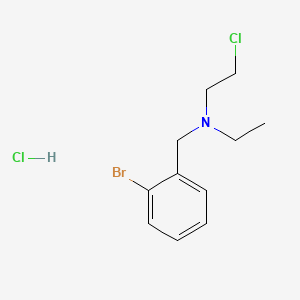

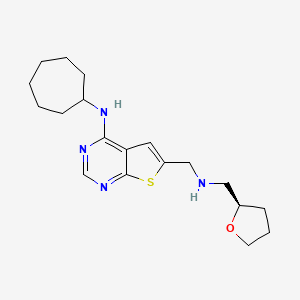
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)
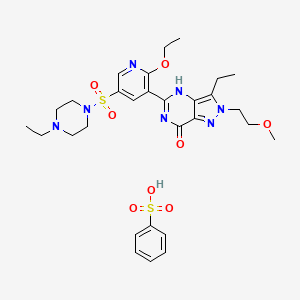
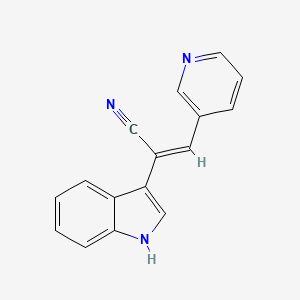
![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)
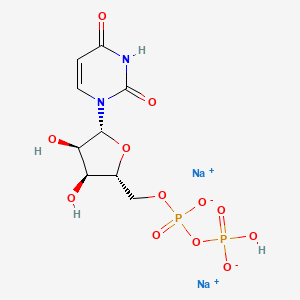

![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)
